molecular formula C10H12BrNSi B039688 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine CAS No. 111770-80-0

5-Bromo-2-((trimethylsilyl)ethynyl)pyridine

Cat. No. B039688
M. Wt: 254.2 g/mol
InChI Key: SXNXITICOVAGOK-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

1.15 g (1.63 mmol) of tetrakistriphenylphosphine palladium, 0.311 g (1.63 mmol) of copper (1) iodide, and 50 mL of triethylamine are added to a solution of 20 g (81.89 mmol) of 2,5-dibromopyridine in 250 mL of absolute THF under an argon atmosphere. At 17° C., a solution of 13 mL (90.14 mmol) of trimethylsilylacetylene in 20 mL of THF is immediately added dropwise to this reaction mixture. After ten minutes, the cooling is removed. After 20 minutes, the temperature is 30° C. The mixture is then cooled to 20° C. and briefly stirred. The reaction mixture is evaporated down, the residue is taken up in ethyl acetate and extracted twice with sodium hydrogen carbonate solution. The combined organic phases are dried over magnesium sulfate. The purification is carried out by column chromatography on silica gel (eluant: petroleum ether). Yield: 20.4 g (98% of theory); C10H12BrNSi (M=254.20); calc.: molecular ion peak (M+H)+: 254/256; found: molecular ion peak (M+H)+: 254/256; Rf value: 0.72 (silica gel, petroleum ether).
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
copper (1) iodide
Quantity
0.311 g
Type
catalyst
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Br[C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][N:10]=1.[CH3:16][Si:17]([C:20]#[CH:21])([CH3:19])[CH3:18]>C1COCC1.[Cu]I>[Br:15][C:12]1[CH:13]=[CH:14][C:9]([C:21]#[C:20][Si:17]([CH3:19])([CH3:18])[CH3:16])=[N:10][CH:11]=1

Inputs

Step One
Name
tetrakistriphenylphosphine palladium
Quantity
1.15 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
copper (1) iodide
Quantity
0.311 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
briefly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After ten minutes
CUSTOM
Type
CUSTOM
Details
the cooling is removed
CUSTOM
Type
CUSTOM
Details
is 30° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated down
EXTRACTION
Type
EXTRACTION
Details
extracted twice with sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC=1C=CC(=NC1)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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